Direct Red 80
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Red 80 is synthesized through a series of diazotization and coupling reactions. The process involves the diazotization of aromatic amines followed by coupling with aromatic compounds containing sulfonic acid groups. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reactions .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized conditions for scalability. The process involves continuous flow reactors and automated systems to maintain consistent quality and yield. The dye is then purified through filtration and crystallization processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Direct Red 80 undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions where sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include ozone (O3), hydrogen peroxide (H2O2), and cobalt ferrite (CoFe2O4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are commonly used under controlled pH conditions.
Substitution: Various nucleophiles can be used to replace sulfonic acid groups under specific reaction conditions.
Major Products Formed
The major products formed from these reactions include smaller aromatic compounds, sulfonic acid derivatives, and various degradation byproducts identified through techniques like HPLC-MS/MS .
Scientific Research Applications
Direct Red 80 has a wide range of scientific research applications:
Mechanism of Action
Direct Red 80 exerts its effects primarily through its interaction with specific molecular targets:
Molecular Targets: The dye binds to collagen and amyloid fibers through electrostatic interactions between its sulfonic acid groups and the basic groups on the fibers.
Pathways Involved: The binding of this compound to collagen and amyloid fibers enhances their visibility under polarized light, making it a valuable tool in histological studies.
Comparison with Similar Compounds
Direct Red 80 is unique among azo dyes due to its high hydrophilicity and large molecular structure. Similar compounds include:
Direct Red 81: Another polyazo dye with similar staining properties but different molecular structure and applications.
Direct Blue 71: A related dye used for staining different types of fibers and tissues.
Direct Yellow 50: Used in similar applications but with distinct spectral properties.
This compound stands out for its specific affinity for collagen and amyloid, making it particularly useful in medical and biological research .
Properties
IUPAC Name |
hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H32N10O21S6.6Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;;;;;;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;/q;6*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQKLZYTHXTDDT-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H26N10Na6O21S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25188-41-4 (Parent) | |
Record name | C.I. Direct Red 80 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044628 | |
Record name | C.I.Direct Red 80 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1373.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | C.I. Direct Red 80 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12621 | |
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CAS No. |
2610-10-8, 147516-27-6, 86090-48-4 | |
Record name | C.I. Direct Red 80 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:6) | |
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Record name | C.I.Direct Red 80 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[[2-sulphonato-4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.208 | |
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Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-, hexasodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT RED 80 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1294D5G72N | |
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